molecular formula C19H29N3O4 B11632012 Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate

Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate

Cat. No.: B11632012
M. Wt: 363.5 g/mol
InChI Key: WFDIEQNPRBNOQQ-UHFFFAOYSA-N
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Description

Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a substituted propyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate typically involves the reaction of benzyl chloroformate with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Benzyl chloroformate is reacted with the amine precursor in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the carbamate linkage.

    Step 3: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize by-products. Key considerations include the choice of solvents, reaction temperature, and purification methods.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of benzylic halides.

Scientific Research Applications

Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate
  • 1-Benzyl-3-carbamoylpyridinium bromide
  • 1-Benzyl-3-carbamoylpyridinium chloride

Uniqueness

Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate is unique due to its specific substitution pattern on the propyl chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other carbamate compounds.

Properties

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C19H29N3O4/c1-12(2)10-15(17(20)23)21-18(24)16(13(3)4)22-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H2,20,23)(H,21,24)(H,22,25)

InChI Key

WFDIEQNPRBNOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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